Butyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Description

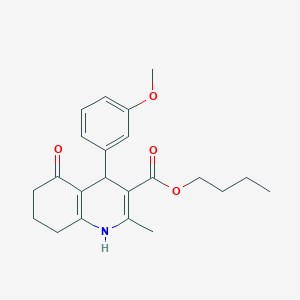

Butyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic quinoline derivative characterized by a bicyclic core with a ketone group at position 5, a methyl group at position 2, and a 3-methoxyphenyl substituent at position 3.

Synthesis of such compounds typically involves multi-step organic reactions, including halogenation, esterification, and hydrogenation, as exemplified by the synthesis of Quebecol (a trisubstituted phenolic compound) . The target compound’s 3-methoxyphenyl group may enhance metabolic stability compared to hydroxylated analogs, while the tetrahydroquinoline core could influence conformational flexibility and intermolecular interactions .

Properties

IUPAC Name |

butyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-4-5-12-27-22(25)19-14(2)23-17-10-7-11-18(24)21(17)20(19)15-8-6-9-16(13-15)26-3/h6,8-9,13,20,23H,4-5,7,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMNYIHAAXPSQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)OC)C(=O)CCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385902 | |

| Record name | Butyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5477-30-5 | |

| Record name | Butyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with an appropriate amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, Butyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with specific enzymes or receptors, making it a candidate for drug development. Studies often involve in vitro assays to evaluate its effects on cellular processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising lead compound for new drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Butyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in ester groups and aromatic substituents, which critically modulate physicochemical and biological properties:

Key Observations:

Bulky esters (e.g., 2-phenylethyl or cyclopentyl ) may sterically hinder target binding but increase metabolic resistance.

Aromatic Substituent Effects: The 3-methoxyphenyl group in the target compound lacks the hydroxyl group present in ’s 4-hydroxy-3-methoxyphenyl analog, which could reduce hydrogen-bonding capacity but improve oxidative stability .

Conformational and Crystallographic Considerations

- The tetrahydroquinoline core’s puckering (ring conformation) influences intermolecular interactions, as analyzed via Cremer-Pople parameters .

- Hydrogen-bonding patterns (e.g., in hydroxylated analogs ) could affect crystal packing and solubility, whereas methoxy groups may promote π-π stacking .

Biological Activity

Butyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Its unique structure, featuring a quinoline core with various substituents, suggests potential biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews its biological activity based on diverse research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 5477-30-5 |

| Molecular Formula | C24H31NO5 |

| Molecular Weight | 413.507 g/mol |

| LogP | 4.7339 |

| PSA | 73.86 Ų |

Synthesis

The synthesis of this compound typically involves multiple steps including imine formation and nucleophilic substitution reactions. Reaction conditions often include the use of solvents like dimethylformamide and specific catalysts to enhance yields, which can range from 55% to 97% depending on the method employed.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that quinoline derivatives can effectively inhibit bacterial growth by disrupting cell wall synthesis and function.

Anti-inflammatory Activity

The compound has demonstrated promising anti-inflammatory effects. In vitro studies suggest that it may inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Activity

Several studies have evaluated the anticancer potential of quinoline derivatives. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the phenyl ring significantly enhanced antimicrobial potency.

- Anti-inflammatory Mechanisms : In a study assessing the anti-inflammatory properties of related compounds, it was found that inhibition of COX enzymes was a common mechanism through which these compounds exerted their effects. The study highlighted the importance of structural features in enhancing anti-inflammatory activity .

- Cytotoxicity in Cancer Cells : Research published in Cancer Research demonstrated that specific quinoline derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathways. The study emphasized the role of structural diversity in modulating biological activity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.